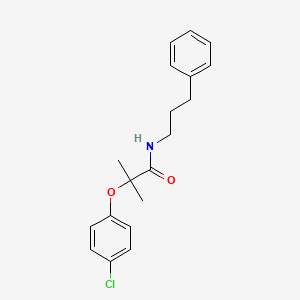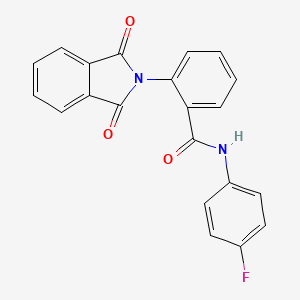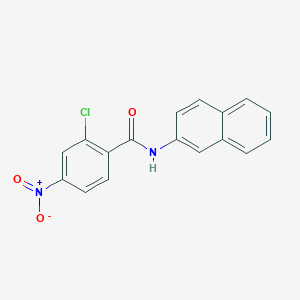![molecular formula C16H15BrClNO2 B4592716 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4592716.png)
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making these inhibitors promising for diabetes therapy .
Mode of Action
This compound interacts with SGLT2 by binding to it, inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The compound’s action affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, beneficial for diabetes management .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in blood glucose levels . By inhibiting SGLT2, the compound prevents glucose reabsorption, leading to glucose excretion in the urine . This ultimately lowers blood glucose levels, which is beneficial in the management of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process. One common method includes:
Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Methoxylation: The intermediate product is then subjected to methoxylation using methoxyphenyl ethylamine under basic conditions to introduce the methoxyphenyl group.
Amidation: Finally, the compound is formed by amidation, where the amine group of the methoxyphenyl ethylamine reacts with the carbonyl group of the benzamide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate. Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, iron(III) bromide.
Major Products:
Substitution Products: Formation of substituted benzamides.
Oxidation Products: Formation of aldehydes and carboxylic acids.
Reduction Products: Formation of alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its ability to undergo various chemical transformations.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Assays: Used in biological assays to study its effects on cellular pathways and molecular targets.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the formulation of agrochemicals.
Comparison with Similar Compounds
- 5-bromo-2-chloro-N-methylbenzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-benzyl-5-bromo-2-chlorobenzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, sulfamoyl, benzyl) on the benzamide core can significantly alter the chemical and biological properties of these compounds.
- Unique Properties: 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the combination of bromine, chlorine, and methoxyphenyl groups, which confer specific reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-21-13-5-2-11(3-6-13)8-9-19-16(20)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYNRMDCULPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4592641.png)
![N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B4592651.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4592664.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4592672.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B4592679.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4592686.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4592698.png)
![2-[(2-cyanophenyl)thio]-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4592701.png)
![methyl [(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4592702.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592724.png)
